Superior Radical Scavenging vs. Tetrahydro Analogue
A marine‑derived hexahydro‑isochromenyl meroterpenoid (hexahydro scaffold) displayed significantly higher ABTS⁺ and DPPH radical‑scavenging activities than its tetrahydro‑oxo‑isochromenyl chemotype (tetrahydro scaffold). The hexahydro analogue achieved IC₅₀ values of 0.33 mg mL⁻¹ (ABTS⁺) and 0.38 mg mL⁻¹ (DPPH), compared with 0.46 mg mL⁻¹ and 0.51 mg mL⁻¹ for the tetrahydro comparator, representing a 28‑34 % improvement in potency [1].
| Evidence Dimension | Antioxidant radical scavenging potency (IC₅₀) |
|---|---|
| Target Compound Data | ABTS⁺ IC₅₀ 0.33 mg mL⁻¹; DPPH IC₅₀ 0.38 mg mL⁻¹ (hexahydro‑isochromenyl chemotype) |
| Comparator Or Baseline | ABTS⁺ IC₅₀ 0.46 mg mL⁻¹; DPPH IC₅₀ 0.51 mg mL⁻¹ (tetrahydro‑oxo‑isochromenyl chemotype) |
| Quantified Difference | 28 % lower IC₅₀ (ABTS⁺); 34 % lower IC₅₀ (DPPH); p < 0.05 |
| Conditions | ABTS⁺ and DPPH cell‑free radical scavenging assays |
Why This Matters
For procurement decisions in antioxidant or anti‑inflammatory programs, the hexahydro scaffold delivers intrinsically higher radical‑quenching capacity, reducing the need for additional potency‑enhancing substitutions that may introduce toxicity or synthetic complexity.
- [1] Krishnan S, Chakraborty K, Joy M. First report of anti-inflammatory chromenyl derivatives from the spineless cuttlefish Sepiella inermis. Nat Prod Res. 2020;34(17):2437-2447. doi:10.1080/14786419.2018.1539981 View Source
